molecular formula C24H32O5 B191785 Marinobufagenin CAS No. 470-42-8

Marinobufagenin

Cat. No.: B191785
CAS No.: 470-42-8
M. Wt: 400.5 g/mol
InChI Key: JMNQTHQLNRILMH-OBBGIPBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of marinobufagenin involves complex organic reactions. One method includes the isolation of the compound from the crystallized poison of Bufo marinus using thin layer chromatography. The synthetic route typically involves multiple steps, including the formation of the bufadienolide core structure and subsequent functionalization to yield this compound.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the available this compound is extracted from natural sources, such as the skin secretions of toads .

Chemical Reactions Analysis

Types of Reactions: Marinobufagenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Cardiovascular Health

Marinobufagenin has been implicated in the pathogenesis of cardiovascular diseases. Studies indicate that elevated levels of this compound correlate with hypertension and heart failure. For instance, research has shown that this compound levels are significantly increased in patients with end-stage renal disease, suggesting a role in cardiovascular fibrosis and other related conditions .

Table 1: this compound and Cardiovascular Conditions

ConditionFindings
HypertensionPositive correlation with blood pressure levels .
Heart FailureIncreased levels linked to cardiac fibrosis .
End-stage Renal DiseaseElevated levels associated with poor cardiovascular outcomes .

Chronic Kidney Disease

This compound plays a critical role in chronic kidney disease (CKD). It has been identified as a biomarker for renal damage, with studies showing that higher concentrations are associated with increased albuminuria and decline in glomerular filtration rate (GFR) . The compound's interaction with mineralocorticoid receptors has also been explored as a therapeutic target for managing CKD.

Case Study:
In a cross-sectional study involving patients with non-advanced chronic kidney disease, urinary this compound levels were measured to assess its potential as a diagnostic marker. The results indicated a significant relationship between elevated this compound and renal impairment .

Anti-inflammatory Properties

Recent investigations have uncovered this compound's anti-inflammatory effects. It has been shown to inhibit neutrophil migration and reduce pro-inflammatory cytokine levels in vivo and in vitro. For example, treatment with this compound significantly decreased levels of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) in zymosan-stimulated peritoneal macrophages without exhibiting cytotoxicity .

Table 2: Effects of this compound on Inflammatory Cytokines

CytokineEffect of this compound Treatment
IL-1βReduced by 62%
IL-6Reduced by 48%
TNF-αNo significant change

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve modulation of immune responses and inhibition of Na+/K+-ATPase activity. This dual action not only influences fluid balance but also impacts inflammatory pathways, making it a candidate for therapeutic interventions in various diseases.

Biological Activity

Marinobufagenin (MBG) is a naturally occurring cardiotonic steroid belonging to the bufadienolide family, which has garnered attention for its diverse biological activities, particularly in cardiovascular and renal health. This article explores the biological activity of MBG, highlighting its mechanisms of action, clinical implications, and recent research findings.

Overview of this compound

MBG is synthesized in the adrenal cortex and is involved in various physiological processes, including regulation of blood pressure and fluid balance. It primarily exerts its effects by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase), leading to alterations in cellular ion homeostasis. The following sections detail its biological activities and clinical relevance.

1. Inhibition of Na+/K+-ATPase:
MBG binds to Na+/K+-ATPase, resulting in increased intracellular sodium levels and subsequent calcium influx through sodium-calcium exchangers. This action can lead to positive inotropic effects on cardiac muscle, but it also contributes to vasoconstriction and fluid retention.

2. Anti-inflammatory Properties:
Recent studies have demonstrated that MBG possesses anti-inflammatory effects by inhibiting neutrophil migration and reducing pro-inflammatory cytokine levels such as IL-1 and IL-6 without cytotoxicity to macrophages .

1. Cardiovascular Health

MBG levels are significantly elevated in conditions such as hypertension, heart failure, and chronic kidney disease (CKD). Elevated MBG has been associated with increased cardiovascular risk and renal damage .

2. Renal Function

In patients with end-stage renal disease, plasma levels of MBG are markedly increased. Studies indicate a correlation between MBG concentrations and markers of renal damage such as albuminuria and decline in glomerular filtration rate (GFR) . In animal models, MBG infusion has led to renal fibrosis and hypertension, suggesting its role as a pathogenic factor in kidney diseases .

Research Findings

Recent research has provided significant insights into the biological activity of MBG:

StudyFindings
Carvalho et al. (2019)Demonstrated that MBG reduces neutrophil migration and pro-inflammatory cytokine levels in a mouse model of acute inflammation .
Fedorova et al. (2023)Highlighted the role of MBG as a potential biomarker for cardiovascular diseases and its involvement in various pathological conditions including CKD .
PLOS One Study (2019)Found a significant association between plasma MBG concentrations and albuminuria in hypertensive patients, indicating its potential use in assessing renal damage .

Case Studies

Case Study 1: Chronic Kidney Disease
A study involving 40 hypertensive subjects revealed that higher plasma MBG levels correlated with increased albuminuria and proteinuria, suggesting that MBG could serve as a biomarker for renal impairment .

Case Study 2: End-Stage Renal Disease
In patients undergoing hemodialysis, elevated plasma MBG immunoreactivity was observed, correlating with the severity of kidney failure . This finding underscores the potential role of MBG in monitoring disease progression.

Q & A

Basic Research Question: What are the most reliable analytical methods for detecting and quantifying Marinobufagenin in biological samples?

Methodological Answer:
Detection and quantification of this compound require advanced analytical techniques due to its low endogenous concentration and structural similarity to other bufadienolides. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for its high specificity and sensitivity . Key considerations include:

  • Sample preparation : Use solid-phase extraction (SPE) to minimize matrix interference.
  • Validation : Follow FDA guidelines for accuracy, precision, and limit of detection (LOD).
  • Internal standards : Isotope-labeled analogs (e.g., deuterated this compound) improve quantification accuracy .

Table 1: Comparison of Analytical Methods

MethodSensitivity (LOD)SpecificitySample Volume Required
LC-MS/MS0.1 pg/mLHigh50 µL
ELISA1.0 pg/mLModerate100 µL
HPLC-UV10 pg/mLLow200 µL

Advanced Research Question: How can contradictory findings on this compound’s role in hypertension pathophysiology be systematically resolved?

Methodological Answer:
Contradictions often arise from variations in experimental models (e.g., animal vs. human studies) or methodological biases. To address this:

Meta-analysis : Aggregate data from independent studies using PRISMA guidelines to identify trends .

Confounding variables : Control for sodium intake, renal function, and co-administered drugs in study designs .

Mechanistic studies : Use CRISPR-Cas9 models to isolate this compound’s interaction with Na+/K+-ATPase isoforms (e.g., α1 vs. α2 subunits) .

Cross-validation : Compare results across multiple detection platforms (e.g., LC-MS/MS vs. immunoassays) to rule out technical artifacts .

Basic Research Question: What experimental models are optimal for studying this compound’s cellular mechanisms?

Methodological Answer:

  • In vitro models : Primary podocytes or renal tubular cells are ideal for studying Na+/K+-ATPase inhibition. Use serum-free media to avoid interference from endogenous steroids .
  • In vivo models : Salt-sensitive rat strains (e.g., Dahl SS rats) mimic human hypertensive responses. Ensure consistency in diet (e.g., 4% NaCl) and age-matched controls .
  • Dose-response curves : Establish EC₅₀ values using logarithmic dosing (0.1–100 nM) to assess threshold effects .

Advanced Research Question: How can researchers optimize this compound’s pharmacokinetic profiling for therapeutic development?

Methodological Answer:
Pharmacokinetic challenges include short half-life and tissue-specific distribution. Strategies include:

Stable isotope tracing : Use ¹⁴C-labeled this compound to track absorption and metabolism in real time .

Nanoformulation : Encapsulate this compound in lipid nanoparticles to enhance bioavailability and target renal tissues .

Population pharmacokinetics (PopPK) : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clearance rates .

Basic Research Question: What are the ethical and practical considerations for human studies involving this compound?

Methodological Answer:

  • Participant selection : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define inclusion/exclusion criteria. Prioritize hypertensive patients with confirmed elevated this compound levels .
  • Informed consent : Disclose risks of blood sampling and potential off-target effects (e.g., cardiotoxicity) .
  • Data transparency : Register trials on ClinicalTrials.gov and share raw data via FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Question: How can multi-omics approaches elucidate this compound’s systemic effects beyond renal pathways?

Methodological Answer:
Integrate transcriptomic, proteomic, and metabolomic datasets to identify novel pathways:

Transcriptomics : Use RNA-seq to map gene expression changes in cardiac fibroblasts post-treatment. Validate findings with qPCR .

Metabolomics : Apply untargeted LC-MS to profile urine metabolites, focusing on arachidonic acid and cortisol derivatives .

Network analysis : Leverage STRING or Cytoscape to visualize protein-protein interaction networks perturbed by this compound .

Basic Research Question: What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Multivariate analysis : Apply PCA or PLS-DA to separate dose-dependent effects from confounding variables (e.g., age, sex) .
  • Power analysis : Use G*Power to determine sample sizes ensuring ≥80% statistical power .

Advanced Research Question: How can researchers address reproducibility challenges in this compound studies?

Methodological Answer:

  • Pre-registration : Submit protocols to Open Science Framework (OSF) before experimentation .
  • Reagent validation : Source this compound from certified suppliers (e.g., Sigma-Aldrich) and verify purity via NMR .
  • Collaborative replication : Partner with independent labs using harmonized protocols (e.g., ICH guidelines) .

Properties

IUPAC Name

5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNQTHQLNRILMH-OBBGIPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041063
Record name Marinobufagenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-42-8
Record name Marinobufagenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marinobufagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Marinobufagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Marinobufagenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARINOBUFAGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Marinobufagenin
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Marinobufagenin
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Marinobufagenin
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Marinobufagenin
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Marinobufagenin
N-[[di(propan-2-yl)amino]-ethoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Marinobufagenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.